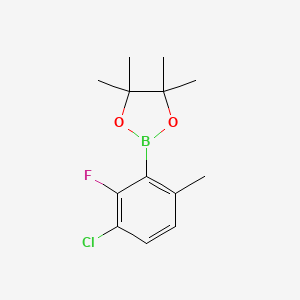
5-methyl-2-(4-nitrophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-nitrophenyl)-1H-imidazole is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring substituted with a methyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate nitroaniline derivative, which is then cyclized under acidic conditions to form the imidazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-methyl-2-(4-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may be used in the treatment of infections and certain types of cancer.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism by which 5-methyl-2-(4-nitrophenyl)-1H-imidazole exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imidazole ring can bind to metal ions, influencing enzyme activity and cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Oxidative Stress: The nitro group can generate reactive oxygen species, inducing oxidative stress in cancer cells and leading to cell death.
Comparación Con Compuestos Similares
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole: Similar structure but with a thiazole ring instead of imidazole.
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Contains a furan ring and a carboxylic acid group.
Uniqueness: 5-Methyl-2-(4-nitrophenyl)-1H-imidazole is unique due to its combination of the imidazole ring and the nitrophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-methyl-2-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12) |
Clave InChI |
IBGHZILDORXPIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)



![2-[2-(2-Chloroethoxy)ethoxymethyl]oxirane](/img/structure/B15333178.png)









